molecular formula C22H25N3O2S B1680369 S-14671 CAS No. 135722-27-9

S-14671

Cat. No.: B1680369
CAS No.: 135722-27-9
M. Wt: 395.5 g/mol
InChI Key: YFNZHCXOYLKDGU-UHFFFAOYSA-N
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Description

S-14671 is a synthetic organic compound classified as a naphthylpiperazine derivative. It is known for its high efficacy and exceptional in vivo potency as a 5-hydroxytryptamine 1A receptor agonist. Additionally, it acts as an antagonist at 5-hydroxytryptamine 2A and 5-hydroxytryptamine 2C receptors. This compound has been studied extensively for its potential antidepressant and anxiolytic effects in animal models .

Preparation Methods

The synthesis of S-14671 involves multiple steps, starting with the preparation of the naphthylpiperazine core. The synthetic route typically includes the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

S-14671 undergoes various chemical reactions, including:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy group on the naphthalene ring.

    Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.

    Substitution: The compound can undergo substitution reactions, especially at the piperazine and thiophene rings.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

S-14671 exerts its effects primarily through its action on 5-hydroxytryptamine receptors. As a 5-hydroxytryptamine 1A receptor agonist, it activates these receptors, leading to various physiological responses such as hypothermia, spontaneous tail flicks, and corticosterone secretion. Additionally, its antagonist activity at 5-hydroxytryptamine 2A and 5-hydroxytryptamine 2C receptors contributes to its overall pharmacological profile. The molecular targets and pathways involved include the modulation of neurotransmitter release and receptor signaling pathways .

Comparison with Similar Compounds

S-14671 is unique in its high efficacy and potency as a 5-hydroxytryptamine 1A receptor agonist. Similar compounds include:

    8-hydroxy-2-(di-n-propylamino)tetralin hydrobromide (8-OH-DPAT): Another 5-hydroxytryptamine 1A receptor agonist, but less potent than this compound.

    Buspirone: A 5-hydroxytryptamine 1A receptor agonist with anxiolytic properties, but significantly less potent than this compound.

    Flesinoxan: A 5-hydroxytryptamine 1A receptor agonist with antidepressant effects, but less potent than this compound.

This compound’s exceptional potency and high efficacy make it stand out among these similar compounds .

Properties

CAS No.

135722-27-9

Molecular Formula

C22H25N3O2S

Molecular Weight

395.5 g/mol

IUPAC Name

N-[2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl]thiophene-2-carboxamide

InChI

InChI=1S/C22H25N3O2S/c1-27-18-8-7-17-4-2-5-20(19(17)16-18)25-13-11-24(12-14-25)10-9-23-22(26)21-6-3-15-28-21/h2-8,15-16H,9-14H2,1H3,(H,23,26)

InChI Key

YFNZHCXOYLKDGU-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=CC=C2N3CCN(CC3)CCNC(=O)C4=CC=CS4)C=C1

Canonical SMILES

COC1=CC2=C(C=CC=C2N3CCN(CC3)CCNC(=O)C4=CC=CS4)C=C1

Appearance

Solid powder

135722-27-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-((thenoyl)-2-aminoethyl)-1-(7-methoxynaphthylpiperazine)
S 14671
S-14671

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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